GSK621

AMPK activation ACC phosphorylation ULK1 phosphorylation

GSK621 (CAS 1346607-05-3) is a small-molecule direct agonist of AMP-activated protein kinase (AMPK). It belongs to the pyrrolo[3,2-d]pyrimidine-2,4-dione chemotype (molecular weight 489.91 g/mol, formula C₂₆H₂₀ClN₃O₅), and is supplied as an off-white to beige powder with HPLC purity typically ≥98% and DMSO solubility up to ~97–100 mg/mL.

Molecular Formula C26H20ClN3O5
Molecular Weight 489.9 g/mol
Cat. No. B607855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK621
SynonymsGSK621;  GSK-621;  GSK 621.
Molecular FormulaC26H20ClN3O5
Molecular Weight489.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=O)C3=C(C=C(N3C4=CC=C(C=C4)C5=C(C(=CC=C5)OC)O)Cl)NC2=O
InChIInChI=1S/C26H20ClN3O5/c1-34-18-6-3-5-17(13-18)30-25(32)23-20(28-26(30)33)14-22(27)29(23)16-11-9-15(10-12-16)19-7-4-8-21(35-2)24(19)31/h3-14,31H,1-2H3,(H,28,33)
InChIKeyKURYSXLJGKKDHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK621 — Direct AMPK Agonist with Validated Anti-Leukemic Selectivity and Multi-Indication Preclinical Data for Procuring Labs


GSK621 (CAS 1346607-05-3) is a small-molecule direct agonist of AMP-activated protein kinase (AMPK) [1]. It belongs to the pyrrolo[3,2-d]pyrimidine-2,4-dione chemotype (molecular weight 489.91 g/mol, formula C₂₆H₂₀ClN₃O₅), and is supplied as an off-white to beige powder with HPLC purity typically ≥98% and DMSO solubility up to ~97–100 mg/mL . Unlike indirect AMPK modulators (e.g., metformin), GSK621 bypasses upstream kinases to directly activate AMPK, enabling dissection of AMPK-specific signaling independent of LKB1/CaMKKβ-mediated pathways.

Why AMPK Activators Are Not Interchangeable — The Case for Procuring GSK621 Over Generic AMPK Agonists


AMPK is a heterotrimeric kinase with twelve possible α/β/γ subunit combinations, and small-molecule activators differ profoundly in their subunit selectivity, allosteric binding sites, and downstream signaling consequences [1]. GSK621 activates AMPK through a direct mechanism that uniquely co-activates mTORC1 in AML cells — a synthetic lethal interaction not observed with A-769662, AICAR, or Compound 13 [2]. Indiscriminate substitution with AICAR (a prodrug requiring intracellular conversion to ZMP) or metformin (an indirect activator via mitochondrial Complex I inhibition) introduces confounding off-target effects, divergent pharmacokinetics, and fundamentally different pharmacodynamic signatures that invalidate cross-study comparisons and compromise experimental reproducibility [3]. The quantitative evidence below demonstrates that GSK621 occupies a distinct efficacy, selectivity, and mechanistic niche that cannot be replicated by in-class alternatives.

GSK621 Quantitative Differentiation Evidence — Head-to-Head Comparisons Against A-769662, AICAR, and Compound 13


Cellular AMPK Activation Potency: GSK621 Achieves Equivalent Target Engagement at ~6.7-Fold Lower Concentration vs A-769662

In a direct head-to-head comparison in MOLM-14 AML cells, 30 µM GSK621 produced equivalent phosphorylation of the direct AMPK substrates ACC (S79) and ULK1 (S555) as 200 µM A-769662, establishing an approximate 6.7-fold potency advantage for GSK621 at the cellular target-engagement level [1]. This was measured by quantitative Western blotting for phospho-ACC and phospho-ULK1, with both compounds assessed in the same cell line under identical experimental conditions [1].

AMPK activation ACC phosphorylation ULK1 phosphorylation AML

Anti-Melanoma Efficacy: GSK621 Demonstrates Superior Potency Over Three Structurally Distinct AMPK Activators

In a cross-study evaluation of anti-melanoma activity across human melanoma cell lines (A375, WM-115, SK-Mel-2), GSK621 was reported to be more potent than three comparator AMPK activators — A-769662, Compound 13 (an α1-selective activator), and AICAR — in reducing melanoma cell survival and proliferation [1]. While the published report states qualitative superiority without reporting individual IC₅₀ values for each comparator, the finding is consistent across three melanoma lines and is mechanistically anchored by caspase-3/-9 activation and AMPKα1-shRNA reversal experiments [1]. Notably, the same GSK621 treatment was non-cytotoxic against normal human melanocytes, recapitulating the therapeutic window observed in the AML system.

melanoma AMPK activator comparison anti-proliferative A375

Selective Cytotoxicity in AML: GSK621 Kills Leukemic Cells While Sparing Normal Hematopoietic Progenitors — A Class-Defining Therapeutic Window

Across a panel of 20 AML cell lines, GSK621 inhibited proliferation in all lines with IC₅₀ values ranging from 13 to 30 µM, and induced apoptosis in 17 of 20 lines (85%) [1]. Critically, the same concentrations were non-cytotoxic toward normal CD34⁺ hematopoietic progenitors, establishing a clear therapeutic window [1]. This selective cytotoxicity is mechanistically attributed to a synthetic lethal interaction wherein GSK621 co-activates AMPK and mTORC1 — the latter being constitutively active in AML cells but not in normal progenitors — triggering eIF2α/ATF4-dependent cell death [1]. Chemical or genetic ablation of mTORC1 signaling completely abrogated GSK621-induced killing, confirming the dependence on this unique dual-activation mechanism [1].

acute myeloid leukemia selective cytotoxicity hematopoietic progenitors synthetic lethality

In Vivo AML Xenograft Efficacy: Dose-Dependent Tumor Growth Inhibition and Survival Extension at 30 mg/kg BID

In nude mice bearing MOLM-14 AML xenografts, intraperitoneal GSK621 at 30 mg/kg twice daily significantly reduced leukemia growth and markedly extended survival compared to both the 10 mg/kg BID dose and vehicle control [1]. The antitumor effect was correlated with pharmacodynamic biomarkers: increased AMPKα T172 phosphorylation and ACC S79 phosphorylation in tumor tissue, confirming in vivo target engagement [1]. In a separate melanoma xenograft model (A375 in SCID mice), GSK621 monotherapy inhibited tumor growth, and co-administration of the MEK inhibitor MEK162 (binimetinib) further sensitized the anti-tumor response, demonstrating combinatorial potential [2].

AML xenograft in vivo efficacy MOLM-14 survival extension

Metabolic Indication Expansion: GSK621 Ameliorates Hepatic Steatosis via AMPK-CPT1A Pathway in Diet-Induced Obese Mice

In a high-fat diet (60% fat, 8-week) C57BL/6J mouse model of metabolic-dysfunction-associated fatty liver disease (MAFLD), GSK621 treatment for an additional 8 weeks significantly improved hepatocyte steatosis, increased expression of AMPK pathway proteins including carnitine palmitoyl transferase 1A (CPT1A), elevated antioxidative stress proteins, and decreased reactive oxygen species (ROS) deposition [1]. In vitro validation in HepG2 and AML12 hepatocyte cell lines confirmed that GSK621's anti-steatotic effect is mediated through the AMPK-CPT1A signaling axis [1]. This represents a distinct application domain — metabolic disease — not reported for A-769662 or Compound 13, and mechanistically distinct from metformin, which acts partially via AMPK-independent pathways.

MAFLD hepatic steatosis AMPK-CPT1A oxidative stress

Mechanistic Differentiation: Unique AMPK-mTORC1 Co-Activation Results in eIF2α/ATF4-Dependent Cytotoxicity Absent from All Other AMPK Activators

Virtually all canonical AMPK activators (A-769662, AICAR, metformin) suppress mTORC1 signaling via TSC2/Rheb or Raptor phosphorylation — a well-established negative crosstalk. GSK621 is the exception: in AML cells, it simultaneously activates AMPK and mTORC1, triggering the eIF2α/ATF4/CHOP endoplasmic reticulum stress pathway that culminates in autophagic cell death [1]. This synthetic lethal interaction requires constitutive mTORC1 activity, which is present in AML but absent in normal hematopoietic progenitors, explaining the therapeutic window [1]. Pharmacologic mTORC1 inhibition with rapamycin completely abrogated GSK621-induced cell death, confirming mechanistic dependence [1]. In glioma cells, GSK621 also induces cytotoxicity via AMPK activation with mTOR inhibition and Tspan8 downregulation, demonstrating context-dependent pathway engagement [2].

AMPK-mTORC1 crosstalk eIF2α/ATF4 synthetic lethality autophagy

High-Impact Procurement Scenarios for GSK621 — Where the Evidence Supports Prioritizing This Compound


AML Synthetic Lethality Studies Requiring AMPK-mTORC1 Co-Activation

GSK621 is the only commercially available AMPK activator demonstrated to co-activate mTORC1 and induce eIF2α/ATF4-dependent cytotoxicity in AML [1]. For laboratories investigating synthetic lethal interactions in mTORC1-overactive hematologic malignancies, substitution with A-769662, AICAR, or metformin would produce mTORC1 inhibition rather than activation, yielding diametrically opposed biological readouts and invalid experimental conclusions [1]. Procurement of GSK621 is mandatory for any study design that requires simultaneous AMPK activation with preserved or enhanced mTORC1 signaling.

AMPK Target Engagement Studies Requiring Low Cytotoxicity to Normal Hematopoietic Cells

GSK621 selectively kills AML cells (IC₅₀ 13–30 µM across 20 lines) while sparing normal CD34⁺ hematopoietic progenitors [1]. For ex vivo experiments using primary bone marrow samples or co-culture systems where preservation of normal hematopoietic function is critical, GSK621 provides a therapeutic window not reported for comparator AMPK activators. This selectivity is mechanistically linked to the requirement for constitutive mTORC1 activity (present in AML, absent in normal progenitors), making GSK621 the only appropriate choice for translational AML studies involving normal hematopoietic controls [1].

Cross-Indication AMPK Pharmacology — Oncology and Metabolic Disease Research from a Single Compound

GSK621 has validated preclinical efficacy data in both oncology (AML xenografts, melanoma xenografts, glioma models) [1][2] and metabolic disease (high-fat diet-induced hepatic steatosis in mice) [3]. For core facilities, screening laboratories, or contract research organizations supporting diverse research programs, procuring a single AMPK activator with multi-indication validation reduces inventory complexity and enables cross-disciplinary data integration. No other direct AMPK activator offers published efficacy spanning hematologic malignancies, solid tumors, and metabolic liver disease.

In Vivo AMPK Pharmacology with Published Dosing, Formulation, and Pharmacodynamic Biomarker Data

GSK621 has established in vivo dosing protocols (30 mg/kg i.p. BID in xenograft models) with published pharmacodynamic biomarker confirmation (p-AMPKα T172, p-ACC S79 in tumor tissue) [1]. The compound's in vivo formulation (2% DMSO + 30% PEG 300 + 5% Tween 80 + ddH₂O) has been empirically validated [1]. For laboratories transitioning from in vitro to in vivo AMPK studies, these published parameters reduce the need for de novo pharmacokinetic and tolerability optimization, accelerating experimental timelines and conserving animal resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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